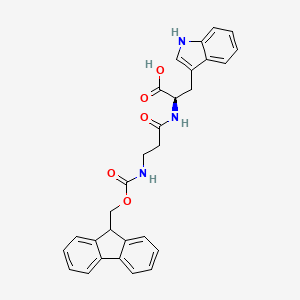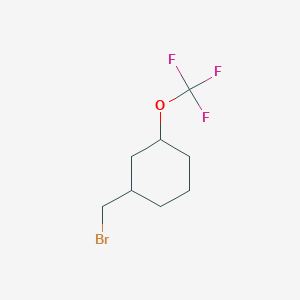
1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane is an organic compound characterized by a bromomethyl group and a trifluoromethoxy group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane as the base structure.
Trifluoromethoxylation: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction using a trifluoromethoxy reagent such as trifluoromethyl hypofluorite (CF3OF).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common reagents used in these reactions include sodium hydroxide (for substitution), potassium permanganate (for oxidation), and lithium aluminum hydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
1-(Bromomethyl)-3-(trifluoromethoxy)cyclohexane can be compared with similar compounds such as:
1-(Bromomethyl)-4-(trifluoromethoxy)cyclohexane: Similar structure but with the trifluoromethoxy group at a different position on the cyclohexane ring.
1-(Bromomethyl)-3-(trifluoromethyl)cyclohexane: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-(Chloromethyl)-3-(trifluoromethoxy)cyclohexane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
The uniqueness of this compound lies in the combination of its bromomethyl and trifluoromethoxy groups, which confer distinct reactivity and properties compared to its analogs.
Properties
Molecular Formula |
C8H12BrF3O |
|---|---|
Molecular Weight |
261.08 g/mol |
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethoxy)cyclohexane |
InChI |
InChI=1S/C8H12BrF3O/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h6-7H,1-5H2 |
InChI Key |
DWNPWRSIPKXFMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12275887.png)
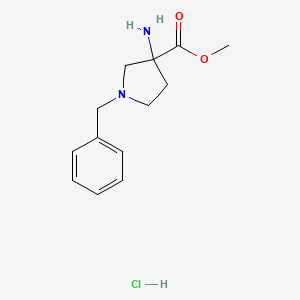
![5-bromo-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-sulfonamide](/img/structure/B12275907.png)
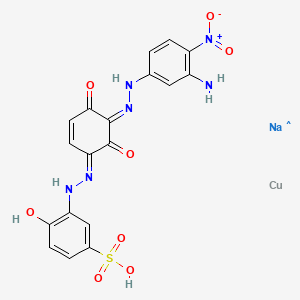
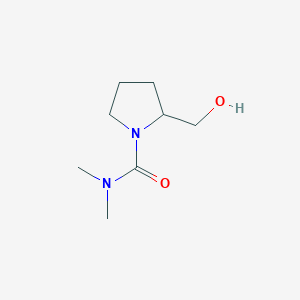

![2-{Bicyclo[1.1.1]pentan-1-yl}-2-methylpropanal](/img/structure/B12275932.png)
![2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]-6-methoxy-1,3-benzothiazole](/img/structure/B12275937.png)
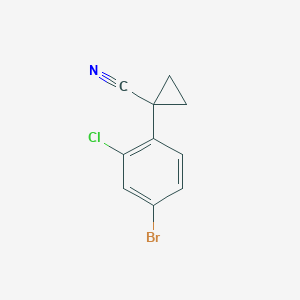
![7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B12275952.png)
![N-ethyl-2-[4-(9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12275967.png)
![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)
